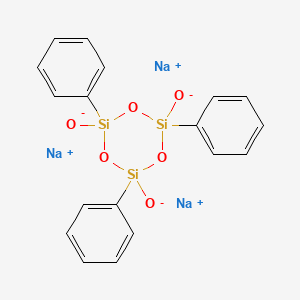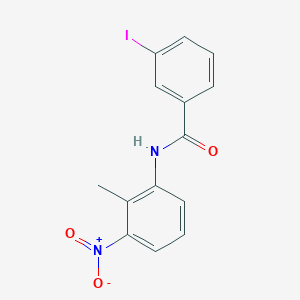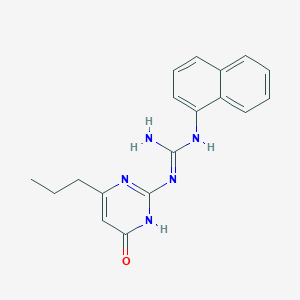
Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound characterized by its unique structure comprising silicon, oxygen, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of silicon-based precursors with phenyl groups under controlled conditions. One common method involves the use of trisodium silicate and phenyl trichlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar precursors but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, enhancing its stability.
Reduction: Reduction reactions can break down the compound into simpler silicon-based structures.
Substitution: Phenyl groups in the compound can be substituted with other functional groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and resistance to oxidation.
Organic Chemistry: Serves as a precursor for synthesizing other complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism by which Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane exerts its effects involves the interaction of its silicon-oxygen and phenyl groups with target molecules. These interactions can lead to the formation of stable complexes, enhancing the compound’s stability and reactivity. The molecular targets and pathways involved include silicon-oxygen bond formation and phenyl group interactions with various substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: A compound with a similar phenyl group arrangement but different core structure.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Another triazine derivative with different substituents.
Uniqueness
Trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its silicon-based core, which imparts distinct chemical properties such as high thermal stability and resistance to oxidation. This sets it apart from other similar compounds that may not possess these characteristics.
Eigenschaften
IUPAC Name |
trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O6Si3.3Na/c19-25(16-10-4-1-5-11-16)22-26(20,17-12-6-2-7-13-17)24-27(21,23-25)18-14-8-3-9-15-18;;;/h1-15H;;;/q-3;3*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUPICJLJTVTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)[O-])(C4=CC=CC=C4)[O-])[O-].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Na3O6Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-(1,2-oxazol-5-ylmethyl)acetamide](/img/structure/B6053565.png)
![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6053567.png)
![N-[(2-methoxyphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B6053586.png)

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6053599.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)

![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B6053609.png)
![2,2'-BIS(4-ETHYLPIPERAZIN-1-YL)-4'-METHYL-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6053618.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
![2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6053645.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-3-piperidinol](/img/structure/B6053657.png)
![(2E,5Z)-5-[(3-bromophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B6053658.png)
